molecular formula C11H14ClNO B1350988 3-chloro-N-(2,4-dimethylphenyl)propanamide CAS No. 39494-04-7

3-chloro-N-(2,4-dimethylphenyl)propanamide

Cat. No.: B1350988
CAS No.: 39494-04-7
M. Wt: 211.69 g/mol
InChI Key: QUELVOCFFFLHOS-UHFFFAOYSA-N
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Description

3-chloro-N-(2,4-dimethylphenyl)propanamide is an organic compound with the molecular formula C({11})H({14})ClNO It is a derivative of propanamide, featuring a chloro group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,4-dimethylphenyl)propanamide typically involves the reaction of 2,4-dimethylaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: 2,4-dimethylaniline and 3-chloropropanoyl chloride.

    Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at a temperature range of 0-5°C.

    Procedure: 2,4-dimethylaniline is dissolved in dichloromethane, and triethylamine is added. 3-chloropropanoyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours, followed by washing with water and drying over anhydrous sodium sulfate. The product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,4-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or sodium ethoxide in alcohol solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides, thiolamides, or alkoxyamides.

    Reduction: Formation of 3-amino-N-(2,4-dimethylphenyl)propanamide.

    Oxidation: Formation of 3-chloro-N-(2,4-dimethylphenyl)propanoic acid.

Scientific Research Applications

3-chloro-N-(2,4-dimethylphenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

    Materials Science: The compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or chemical resistance.

    Biological Studies: It serves as a model compound for studying the interactions of amides with biological molecules, aiding in the design of bioactive compounds.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,4-dimethylphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The chloro group and the amide functionality play crucial roles in binding to the target sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,5-dimethylphenyl)propanamide
  • 3-chloro-N-(2,6-dimethylphenyl)propanamide
  • 3-chloro-N-(3,4-dimethylphenyl)propanamide

Uniqueness

3-chloro-N-(2,4-dimethylphenyl)propanamide is unique due to the specific positioning of the chloro and dimethyl groups, which can significantly influence its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities.

Properties

IUPAC Name

3-chloro-N-(2,4-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUELVOCFFFLHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399298
Record name 3-chloro-N-(2,4-dimethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39494-04-7
Record name 3-chloro-N-(2,4-dimethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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